molecular formula C15H21NO2S B011239 N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide CAS No. 104144-06-1

N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide

Cat. No. B011239
M. Wt: 279.4 g/mol
InChI Key: PYKYBMYSBJLKEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide and related compounds involves multiple steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with a primary amine to yield the corresponding 4-methylbenzenesulfonamide. This is followed by benzylation or alkylation to introduce various substituents, leading to the formation of substituted N-benzyl-4-methylbenzenesulfonamides or other derivatives. These processes can potentially be optimized into a one-pot synthesis, simplifying the production of these compounds (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

The molecular structure of these compounds, including N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide, has been characterized through various spectroscopic techniques and crystallography. Crystallographic studies, for instance, have revealed detailed insights into the crystal structure, demonstrating specific space groups, cell parameters, and molecular interactions within the crystal lattice, which contribute to the understanding of their stability and reactivity (Stenfors & Ngassa, 2020).

Chemical Reactions and Properties

N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including base-mediated intramolecular arylation, which leads to the formation of benzhydrylamines and potentially to the synthesis of nitrogenous heterocycles. Such reactions highlight the versatility and reactivity of the sulfonamide group when combined with different functional groups (Kisseljova, Smyslová, & Krchňák, 2014).

Scientific Research Applications

  • Synthesis of Benzonitriles

    It is utilized in the synthesis of various benzonitriles from (hetero)aryl bromides, producing functionalized substrates and heteroaryl bromides in good to excellent yields (Anbarasan, Neumann, & Beller, 2011).

  • Chiral Fluorinating Agents

    It serves as a key ingredient in synthesizing novel chiral fluorinating agents (Sun, Liu, & Tang, 2008).

  • Catalytic Intramolecular Reactions

    It is used in catalytic intramolecular Pauson-Khand reactions to produce cyclopentyl[C]pyrrol-5(1H)-one (Patel, Livinghouse, & Pagenkopf, 2003).

  • HIV-1 Infection Prevention

    This compound has potential in targeting preparations for preventing human HIV-1 infections (Cheng, 2015).

  • DNA Interaction and Antiproliferative Activity

    Its N-sulfonamide derivative significantly impacts DNA binding, DNA cleavage efficiency, and antiproliferative activity (González-Álvarez et al., 2013).

  • Antioxidant Activity Optimization

    It is studied for optimizing antioxidant activity and predicting free energy in certain derivatives (Peiming, Shahab, Yan, & Labanava, 2022).

  • Antibacterial and Lipoxygenase Inhibition

    Derivatives of this compound exhibit inhibitory activity against various bacterial strains and show potential in inhibiting Lipoxygenase (Abbasi et al., 2017).

  • Supramolecular Structure Formation

    It crystallizes with intramolecular and weak interactions, aiding in forming a three-dimensional supramolecular structure (Mague, Abdel-Aziz, El-Azab, & El-Sherbeny, 2014).

  • Chemical Research Applications

    Related compounds show potential applications in chemical research (Nikonov et al., 2019).

properties

IUPAC Name

N,N-bis(but-3-enyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-4-6-12-16(13-7-5-2)19(17,18)15-10-8-14(3)9-11-15/h4-5,8-11H,1-2,6-7,12-13H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKYBMYSBJLKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC=C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465901
Record name N,N-Di(but-3-en-1-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide

CAS RN

104144-06-1
Record name N,N-Di(but-3-en-1-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Clavier, SP Nolan - Chemistry–A European Journal, 2007 - Wiley Online Library
Kinetic studies on ring‐closing metathesis of unhindered and hindered substrates using phosphine and N‐heterocyclic carbene (NHC)‐containing ruthenium‐indenylidene complexes (…
A Tyszka-Gumkowska, VB Purohit, T Nienałtowski… - Iscience, 2022 - cell.com
Olefin metathesis reactions of diverse polyfunctional substrates were conducted in water emulsions using two hydrophobic ruthenium catalysts in the presence of air. Instead of using …
Number of citations: 1 www.cell.com

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